![molecular formula C7H12N2O B14221529 N-[(1S)-1-Cyano-3-methylbutyl]formamide CAS No. 827044-05-3](/img/structure/B14221529.png)
N-[(1S)-1-Cyano-3-methylbutyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S)-1-Cyano-3-methylbutyl]formamide is an organic compound with the molecular formula C7H12N2O It is a formamide derivative, characterized by the presence of a cyano group and a methylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-Cyano-3-methylbutyl]formamide typically involves the reaction of a suitable amine with formic acid or its derivatives. One common method is the reaction of 3-methylbutylamine with formic acid under controlled conditions to yield the desired formamide. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the carbonylation of ammonia or amines. This process involves the reaction of ammonia or an amine with carbon monoxide to form the formamide. The reaction is typically conducted under high pressure and temperature to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-Cyano-3-methylbutyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction can produce amines or other reduced forms.
Scientific Research Applications
N-[(1S)-1-Cyano-3-methylbutyl]formamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1S)-1-Cyano-3-methylbutyl]formamide involves its interaction with specific molecular targets. The cyano group and formamide moiety can participate in various biochemical pathways, influencing enzyme activity and protein function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Formamide (Methanamide): A simpler formamide derivative with a single amide group.
N-Methylformamide (NMF): A methylated formamide with applications in pharmaceuticals and industrial processes.
N,N-Dimethylformamide (DMF): A widely used solvent in organic synthesis and industrial applications.
Uniqueness
N-[(1S)-1-Cyano-3-methylbutyl]formamide is unique due to its specific structural features, including the cyano group and methylbutyl side chain. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
827044-05-3 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
N-[(1S)-1-cyano-3-methylbutyl]formamide |
InChI |
InChI=1S/C7H12N2O/c1-6(2)3-7(4-8)9-5-10/h5-7H,3H2,1-2H3,(H,9,10)/t7-/m0/s1 |
InChI Key |
RUEUZQWLVPGTET-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C#N)NC=O |
Canonical SMILES |
CC(C)CC(C#N)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


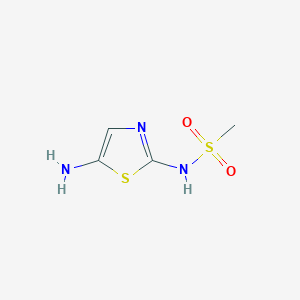
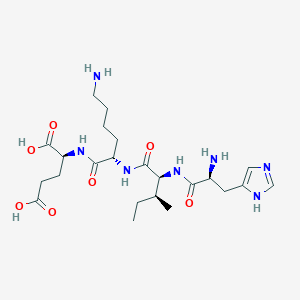
![N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline](/img/structure/B14221462.png)

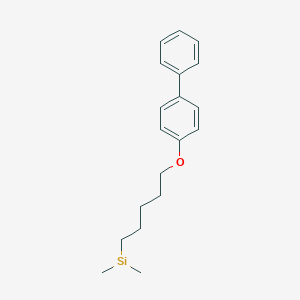
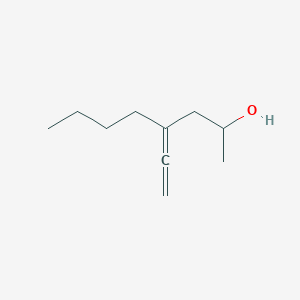
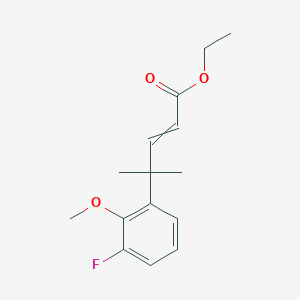
![Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]-](/img/structure/B14221493.png)
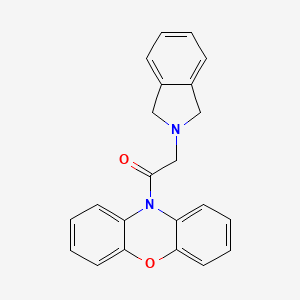
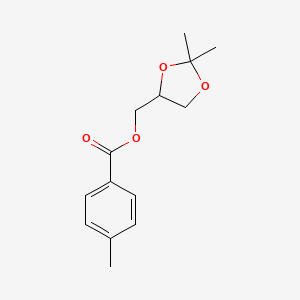
![3H-Cyclopenta[b]pyridin-2-amine, 4,4a,5,6,7,7a-hexahydro-4-methyl-, (4R,4aR,7aR)-](/img/structure/B14221515.png)
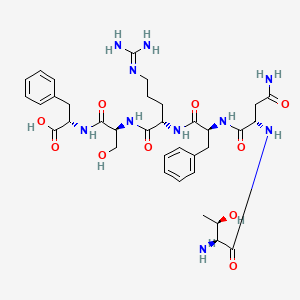

![2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)-](/img/structure/B14221543.png)
